
Thymidine, 3-methyl-3',5'-bis-O-((pentafluorophenyl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine, 3-methyl-3’,5’-bis-O-((pentafluorophenyl)methyl)- is a modified nucleoside derivative of thymidine. Thymidine itself is a pyrimidine deoxynucleoside, which is a fundamental building block of DNA. The modification with pentafluorophenyl groups enhances its chemical properties, making it useful in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3-methyl-3’,5’-bis-O-((pentafluorophenyl)methyl)- typically involves the protection of the hydroxyl groups of thymidine followed by the introduction of pentafluorophenylmethyl groups. The reaction conditions often include the use of strong bases and specific solvents to ensure the selective protection and substitution reactions.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group.
Reduction: Reduction reactions can occur at the pentafluorophenyl groups.
Substitution: The pentafluorophenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a less fluorinated compound.
科学研究应用
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for selective reactions that are useful in organic synthesis.
Biology: In biological research, it is used to study DNA interactions and modifications. The pentafluorophenyl groups can act as markers or probes in various assays.
Medicine: In medicine, it has potential applications in drug development, particularly in designing antiviral and anticancer agents. Its modified structure can enhance the efficacy and selectivity of therapeutic compounds.
Industry: In the industrial sector, it can be used in the production of specialized polymers and materials with unique properties due to the presence of pentafluorophenyl groups.
作用机制
The mechanism of action of Thymidine, 3-methyl-3’,5’-bis-O-((pentafluorophenyl)methyl)- involves its incorporation into DNA or interaction with DNA-related enzymes. The pentafluorophenyl groups can enhance binding affinity and specificity, affecting molecular targets and pathways involved in DNA replication and repair.
相似化合物的比较
Thymidine: The parent compound without the pentafluorophenyl modifications.
Deoxythymidine: Another nucleoside with a similar structure but lacking the methyl and pentafluorophenyl groups.
5-Methyluridine: A similar nucleoside with a methyl group but different base structure.
Uniqueness: Thymidine, 3-methyl-3’,5’-bis-O-((pentafluorophenyl)methyl)- is unique due to the presence of pentafluorophenyl groups, which impart distinct chemical and physical properties
属性
CAS 编号 |
99268-60-7 |
|---|---|
分子式 |
C25H18F10N2O5 |
分子量 |
616.4 g/mol |
IUPAC 名称 |
3,5-dimethyl-1-[(2R,4S,5R)-4-[(2,3,4,5,6-pentafluorophenyl)methoxy]-5-[(2,3,4,5,6-pentafluorophenyl)methoxymethyl]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H18F10N2O5/c1-8-4-37(25(39)36(2)24(8)38)13-3-11(41-6-10-16(28)20(32)23(35)21(33)17(10)29)12(42-13)7-40-5-9-14(26)18(30)22(34)19(31)15(9)27/h4,11-13H,3,5-7H2,1-2H3/t11-,12+,13+/m0/s1 |
InChI 键 |
OHQKVJKVUQANAC-YNEHKIRRSA-N |
手性 SMILES |
CC1=CN(C(=O)N(C1=O)C)[C@H]2C[C@@H]([C@H](O2)COCC3=C(C(=C(C(=C3F)F)F)F)F)OCC4=C(C(=C(C(=C4F)F)F)F)F |
规范 SMILES |
CC1=CN(C(=O)N(C1=O)C)C2CC(C(O2)COCC3=C(C(=C(C(=C3F)F)F)F)F)OCC4=C(C(=C(C(=C4F)F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-Chloromethylene pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one](/img/structure/B14341347.png)
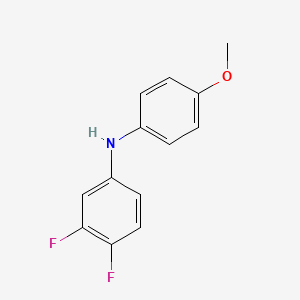
![Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate](/img/structure/B14341369.png)
![6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine](/img/structure/B14341384.png)
![Benzene, [(chlorocyclohexylmethyl)sulfinyl]-](/img/structure/B14341387.png)
![(1S,3Z,7Z,16R,18R)-16,18-dichloro-11,22-dihydroxy-4,8,19,19-tetramethyl-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,7,10,12,14(22)-pentaene-15,21-dione](/img/structure/B14341389.png)
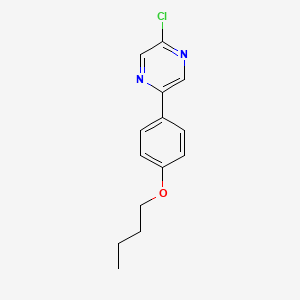
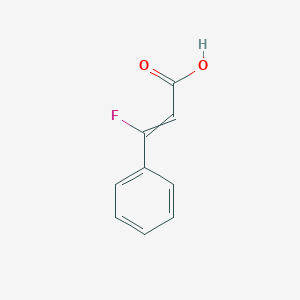
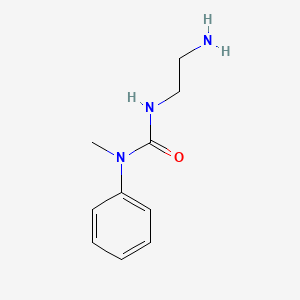
![4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole;perchloric acid](/img/structure/B14341406.png)
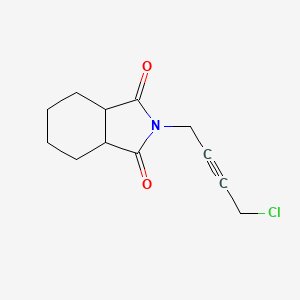
![[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamic acid](/img/structure/B14341417.png)
![1-[5-(Benzyloxy)-2-bromophenyl]ethan-1-one](/img/structure/B14341423.png)
![1-[4-(Pentyloxy)phenyl]pentan-1-one](/img/structure/B14341427.png)
